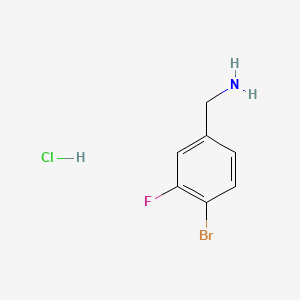

(4-Bromo-3-fluorophenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURPLAWBHIYAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214342-53-6 | |

| Record name | (4-bromo-3-fluorophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-fluorophenyl)methanamine hydrochloride, bearing the CAS Number 1214342-53-6, is a strategically important building block in medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive aminomethyl group on a phenyl ring, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, safety considerations, and applications of this compound, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Introduction: The Strategic Importance of Halogenated Phenylmethanamines

The incorporation of halogen atoms, particularly fluorine and bromine, into pharmaceutical candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a crucial handle for various cross-coupling reactions, enabling the construction of diverse molecular libraries. The presence of a primary amine in this compound provides a nucleophilic site for further functionalization, making it a valuable synthon for building complex drug-like molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1214342-53-6 | [1][3] |

| Molecular Formula | C₇H₈BrClFN | [1] |

| Molecular Weight | 240.50 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature | [1] |

Spectroscopic Characterization:

The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the ammonium protons (NH₃⁺). The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the seven carbon atoms in the molecule, with the carbon atoms attached to bromine and fluorine exhibiting characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily starting from commercially available precursors such as 4-bromo-3-fluorobenzonitrile or 4-bromo-3-fluorobenzaldehyde.

Synthetic Pathways Overview

Two principal retrosynthetic pathways are commonly considered for the preparation of the target molecule.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Route A - Reduction of 4-Bromo-3-fluorobenzonitrile

This route involves the reduction of the nitrile functionality to a primary amine. Borane complexes are often preferred for this transformation due to their chemoselectivity.

Step 1: Reduction of 4-Bromo-3-fluorobenzonitrile to (4-Bromo-3-fluorophenyl)methanamine

-

Materials:

-

4-Bromo-3-fluorobenzonitrile

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) solution (e.g., 2 M aqueous)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluorobenzonitrile (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution (typically 1.5-2.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of a 2 M HCl solution until gas evolution ceases.

-

Basify the aqueous layer to a pH > 10 with a 2 M NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-3-fluorophenyl)methanamine.

-

Step 2: Formation of the Hydrochloride Salt

-

Materials:

-

Crude (4-Bromo-3-fluorophenyl)methanamine

-

Anhydrous diethyl ether or ethyl acetate

-

HCl solution in diethyl ether or isopropanol

-

-

Procedure:

-

Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

A white precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Experimental Protocol: Route B - Reductive Amination of 4-Bromo-3-fluorobenzaldehyde

This alternative route utilizes the corresponding aldehyde and converts it to the primary amine in a one-pot reaction.

-

Materials:

-

4-Bromo-3-fluorobenzaldehyde

-

Ammonia source (e.g., ammonium acetate, aqueous ammonia)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Methanol or another suitable solvent

-

Acetic acid (if using NaBH₃CN)

-

Work-up reagents as described in Route A

-

-

Procedure:

-

Dissolve 4-bromo-3-fluorobenzaldehyde (1 equivalent) and the ammonia source (e.g., ammonium acetate, 5-10 equivalents) in methanol.

-

If using sodium cyanoborohydride, add a catalytic amount of acetic acid to facilitate imine formation.

-

Add the reducing agent (1.5-2.0 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction and work up as described in Route A to isolate the free amine.

-

Convert the free amine to the hydrochloride salt as described in Route A, Step 2.

-

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the areas of oncology and immunology.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 4-anilinoquinazoline scaffold is a common core structure in many FDA-approved kinase inhibitors. The (4-Bromo-3-fluorophenyl)methanamine moiety can be incorporated into novel kinase inhibitors, where the bromine atom can be used for further elaboration through cross-coupling reactions to explore the inhibitor's structure-activity relationship (SAR).

Caption: Application in the synthesis of kinase inhibitors.

Utility in the Development of PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can serve as a versatile building block for the synthesis of PROTAC linkers or as part of the ligand for the target protein. The bromine atom provides a convenient point for attaching the linker or for further modification.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of a reactive amine, a synthetically tractable bromine atom, and a metabolically stabilizing fluorine atom makes it an attractive starting material for the synthesis of novel kinase inhibitors, PROTACs, and other targeted therapies. The synthetic routes outlined in this guide provide a practical framework for its preparation, enabling researchers to leverage its potential in their drug discovery programs. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- This compound, min 97%, 1 gram. Strem Chemicals. [URL: https://www.strem.com/catalog/v/07-0536/40/4-bromo-3-fluorophenyl-methanamine_hydrochloride%2C_min_97%25]

- This compound. CymitQuimica. [URL: https://www.cymitquimica.com/es/producto/(4-bromo-3-fluorophenyl)methanamine-hydrochloride-1214342-53-6]

- This compound. ECHO Chemical. [URL: https://www.echochemical.com/product-page/(4-bromo-3-fluorophenyl)methanamine-hydrochloride]

- This compound CAS 1214342... ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB93345185.htm]

- 1214342-53-6[this compound]. Acmec Biochemical. [URL: https://www.acmec-biochem.com/4-bromo-3-fluorophenyl-methanamine-hydrochloride-cas-1214342-53-6.html]

- What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? X-Mol. [URL: https://www.x-mol.com/news/765518]

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [URL: https://scholarsarchive.byu.edu/studentpub/22/]

- Borane Reagents. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/049.shtm]

- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. Benchchem. [URL: https://www.benchchem.com/pdf/B023716-guide.pdf]

- Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm960096i]

- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8588800/]

- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6116641/]

- New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.

Sources

(4-Bromo-3-fluorophenyl)methanamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (4-Bromo-3-fluorophenyl)methanamine Hydrochloride

Introduction

This compound is a substituted benzylamine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural features—a bromine atom, a fluorine atom, and an aminomethyl group on a benzene ring—make it a versatile intermediate for introducing a bromo-fluorobenzyl moiety into more complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its physical properties is paramount. These properties dictate storage conditions, reaction parameters, purification strategies, and the ultimate suitability of the compound for specific synthetic pathways. This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both established data and validated protocols for its characterization.

Molecular Identity and Structure

The precise arrangement of substituents on the phenyl ring is critical to the compound's reactivity and physical behavior. The hydrochloride salt form enhances stability and often improves crystallinity and solubility in polar solvents compared to the free base.

Caption: Molecular Structure of this compound.

A summary of its key identifiers is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | (4-bromo-3-fluorophenyl)methanamine;hydrochloride | [1] |

| CAS Number | 1214342-53-6 | [1] |

| Molecular Formula | C₇H₈BrClFN | [1] |

| Molecular Weight | 240.50 g/mol | [1][2] |

| Synonyms | 4-Bromo-3-fluorobenzenemethanamine hydrochloride, 4-Bromo-3-fluorobenzylamine HCl | [1] |

Core Physicochemical Properties

The physical properties of a compound are direct indicators of its purity, stability, and handling requirements. The data presented here is based on available information for this compound and its closely related isomers, which can provide valuable estimations.

| Property | Value / Observation | Significance & Context | Source(s) |

| Appearance | White powder | The appearance as a solid is typical for amine hydrochloride salts. Color consistency is a primary indicator of purity. | [1] |

| Melting Point | 214-218 °C (for 3-bromo-4-fluoro isomer) | A sharp melting range indicates high purity. While this data is for a close isomer, a similar high melting point is expected, reflecting strong ionic interactions in the crystal lattice. | [2][3][4] |

| Solubility | Soluble in water (for 3-bromo-4-fluoro isomer) | The hydrochloride salt form significantly increases aqueous solubility compared to the free base, which is critical for aqueous-phase reactions or biological assays. Solubility in organic solvents should be determined empirically. | [3][5] |

| Boiling Point | 250.5 °C at 760 mmHg (for 3-bromo-4-fluoro isomer) | This value refers to the free base of an isomer. The hydrochloride salt will likely decompose at high temperatures rather than boil. | [3][4] |

Note on Isomeric Data: It is crucial to recognize that some physical properties, such as melting and boiling points, are reported for the isomeric compound (3-Bromo-4-fluorophenyl)methanamine hydrochloride. While molecular weight and formula are identical, the different substituent positions can lead to variations in crystal packing and intermolecular forces, thus affecting these values. The provided data serves as a reliable estimate, but empirical verification on the specific 4-bromo-3-fluoro isomer is recommended for critical applications.

Experimental Protocols for Physical Characterization

To ensure the identity and purity of the compound, standardized experimental verification of its physical properties is essential. The following protocols are self-validating and represent standard practice in synthetic and analytical chemistry.

Determination of Melting Point

The melting point is a fundamental and sensitive indicator of a crystalline solid's purity. Impurities typically depress and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting temperature.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the scouted melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading. A broad melting range (>2 °C) suggests the presence of impurities, which disrupt the crystal lattice structure.

Caption: Workflow for Melting Point Determination.

Assessment of Aqueous Solubility

Solubility data is vital for designing reaction conditions, developing purification methods, and formulating solutions for screening.

Methodology (Shake-Flask Method):

-

System Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. An excess is confirmed by the visible presence of undissolved solid.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the saturated solution from the undissolved solid.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Calculation: Express the solubility in units such as g/L or mol/L.

Trustworthiness: This method is considered the gold standard because it allows the system to reach true thermodynamic equilibrium between the solid and liquid phases, providing a reliable measure of solubility.

Spectroscopic and Stability Considerations

While not strictly physical properties, spectroscopic data and chemical stability are intrinsically linked to the compound's identity and utility.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the compound's structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the bromine and fluorine substituents, as well as a characteristic singlet for the benzylic (CH₂) protons and a broad signal for the amine (NH₃⁺) protons.

-

Stability: As a hydrochloride salt, the compound is generally stable under standard laboratory conditions (ambient temperature, protected from light and moisture). It is more resistant to air oxidation than its corresponding free base. However, it may be incompatible with strong bases, which would deprotonate the ammonium group to liberate the free amine, and strong oxidizing agents.

Applications in Research and Development

The utility of this compound lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Synthesis: It is a valuable precursor for synthesizing active pharmaceutical ingredients (APIs). The bromo- and fluoro-substituents can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] The bromine atom, in particular, serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

-

Agrochemicals and Materials Science: Similar to its use in pharmaceuticals, this compound can be a starting material for novel pesticides, herbicides, or functional organic materials where specific electronic and steric properties are required.

Conclusion

This compound is a well-defined chemical entity whose physical properties are characteristic of a stable, crystalline amine salt. Its identity is confirmed by its molecular formula and weight, with its purity readily assessed via its melting point range. The hydrochloride functional group confers aqueous solubility, a key advantage for many applications. For researchers, a precise understanding and empirical validation of these properties are the foundation for its successful and reliable use in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- Hohance. (4-broMo-3-fluorophenyl) MetanaMinehydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlUnB9E6H7bZ_W3RLcNRRRiYIJtaUdobPAYb-ZfUILlF4Amwe4S3fdyb1xmqBGOUmR4cBkLxp4FcvuoAc16ejuqCLKxd9385lrfPYwiyMHqVPEspLO67Z-Z2lOfzO_Sz9fB1f2_UVN]

- ChemNet. 3-Bromo-4-fluorobenzylamine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEka95yWg0XA6cDgA7eGvKnvT31uPasep6FP7nyF70dqx3VBO2QtKIKTBKgy9jN2I8KfQJXmun0e7-8-i3qIuL3nxq1pwypytN1H11mWmlIyYNFFrSgdF9slYw8hW7Tw9RRFLAyOz8aGix4yCydBnbjnq69AjXH_xQ39SV6I5PC0D7goPwULsAXc9Nk6VpkYbzc2s8=]

- BLDpharm. N-(4-Bromo-3-fluorobenzyl)-1-(4-fluorophenyl)methanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxAaNtAm1kUSyaIN--kSsWjmwx0OguNscyidKl8a6tGpx8NcyCzSXQlNUSsoep2i7noSMoD2OK-1_ft4EKT4OqVjPd9LTxumZQ9m71L3YGy9R7CsHpMxiWjzhMB0i81PF-SXJlp5Yopk0NCG17Wg==]

- Sunway Pharm Ltd. (4-Bromo-3-fluorophenyl)methanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERn_XDesnE0g-RF5bSDTPbcxSREL4j9UhvSOw00DK6y8QhHi-_XHEKjFYMHZx3vdmGuc7U0ScDMQOYdOUPp4a0J9UyV8kMbD4KxdaXqM2hEO1nHDpXt5Lvh9OFcegR99orV49dsg==]

- Fisher Scientific. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8uq8dlCgpkdsvOCNn0CbWOVCdjhTu2dnYFsCl1QbRLc-1Jt-9HNPDfCfj-q_tM1D3oXH0pHgut4tOQdlK3fKtkXqMTybojkwMAcHo4uwxciNs-CC39EC83dbtJjqdwMlEODXBbmS7YaTfjAk2QOT2yxaEMQb61d9wbPSRFZCYh9U5v4OhJ6ubnXLq1yGKtq-Tv6bXG0TLPHBt84qOvZ7aDBM0StgfjwVkeReb]

- PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAyUNR_4z2EtDOPlW_IbIByywuPjhV9h1wZHXGKAJLMyXvY6qOte19bWhA9Phj_OnsTTW6_SF6mcD-eof7rp17JgGa2uEMcgQbyamAPbc_BtL0jdhedvT93dVgMu6GegQxjdU6JSjhCSbj8xixTwvMHivvn8LgJYl6oHswX6yRQ8L7eLVhFNCLL4fFCIC2]

- PubChemLite. This compound (C7H7BrFN). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJmdTDq38P6AJ9Xz7BlO5UZjSjnplm_XrOiWCM-4zCtAC8KRnRRDg-bZhOuPfIKSTRIGID0iCWpPAKo3IVz23gD5zo9a_VBEgjJvpxemx01dQ0X-In49Ei5R2BTRECRwAWEIl5RDCszbOByq0--w==]

- Mosher Chemical. 3-Bromo-4-fluorobenzylamine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcIcTAxz9l7xtFSt3n5-PIOx3GUYYEvpwXEp8_ZWmEkMWb14rOnOB9DS0nl3GylHm5q4xMBCYtYbBZuG5FTL7KMHU-RPorkmt7HaNxCsGldvF3unl-OelVqyBwnobfVnRNc0G9hmWjUJS6X42XenVfHa4YSlsm1LQyt1mddbixilvDkmyeJBR0QrXOd6u0STh1LwmxDib_FC3XlKW1YQu6p1skghg44c1rPrjiW6ElVdrtK_N3BPZpQ-ZmwfI=]

- CymitQuimica. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDxmRQ2CDEHRBz5HuSeCmOH-igW1D9dkNvc6UcYx2jKYOwvFSjMVHY0GgjUTb6RBaZO7dD0Q_tEl18JFC6Hhm7UuDFK3pCLkaHLaIJlvPc1m5BpUzMuMGKCXeZ3ywHd-9BkzLCuXHEjsPD6EjKoXx6mzuD5_6zZLqwCLNqDAGsnBtedjwBfVnvvT2pbHajWPyMQvk_]

- Echemi. 3-Bromo-4-fluorobenzylamine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6g7sQpx17pgqovo_cdBWSWU6RSSGl2MzzGCrdngNy5HZdcUkFNYsbypTbVkX8-gHLoyH13RTZZqhYHG4nF-ZxODWvyqsWx_9lvGkEqxE2p4LBWT9lbj6lZaLge2L8YGLUErMnGo8lgxJb8pBiYXUuihZLR0E8o7Mv5vwUAdwfmZ0-S4h2BZ6pyb84JmLczulUDHoIh3c=]

- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyx-LF-EGubi6BI3vh8zOvbWia4PiMtYaxhd91heumhCCzxA13bVFRip9VDZV24ebdP7tXGZqvVfChiVbAoBOT5ll1FDLON2jEaZylhZeVzozCHgPnK_391SsCH3t7P9gn08g=]

Sources

- 1. (4-broMo-3-fluorophenyl) MetanaMinehydrochloride-Products-Nootropics, OLED intermediates and Custom synthetic Expert | Hohance [hohance.com]

- 2. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 3-Bromo-4-fluorobenzylamine hydrochloride | 77771-03-0 [chemnet.com]

- 4. Reliable Chemical Trading Partner, Professional 3-Bromo-4-fluorobenzylamine hydrochloride Supply [methylbenzoate-benzoicacid.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

(4-Bromo-3-fluorophenyl)methanamine hydrochloride molecular weight

An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a substituted benzylamine derivative that serves as a crucial and highly versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, makes it an attractive intermediate for introducing specific structural motifs in the development of complex molecules. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, a validated synthetic workflow, analytical characterization methods, and its pivotal role in medicinal chemistry and materials science.

Compound Identification and Chemical Structure

Precise identification is paramount in chemical synthesis, particularly when dealing with isomers where positional differences in substituents can drastically alter biological activity and chemical reactivity.

Nomenclature & Synonyms:

-

Systematic Name: this compound

-

Common Synonyms: 4-Bromo-3-fluorobenzylamine hydrochloride; 4-Bromo-3-fluorobenzenemethanamine hydrochloride[1]

-

CAS Number: 1214342-53-6[1]

The structure consists of a benzylamine core where the phenyl ring is substituted with a bromine atom at position 4 and a fluorine atom at position 3. The amine is protonated to form the hydrochloride salt, which enhances stability and often improves handling characteristics by rendering the compound as a solid.

Chemical Structure of this compound

Caption: General workflow for the synthesis of the target compound from its aldehyde precursor.

Experimental Protocol: Synthesis via Oxime Reduction

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. Causality: The conversion to an oxime intermediate followed by reduction is a reliable method that avoids common side products seen in direct reductive amination, such as secondary amine formation.

Step 1: Oximation of 4-Bromo-3-fluorobenzaldehyde

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromo-3-fluorobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

-

Reagents: Add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate (1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture. The oxime product may precipitate. If not, slowly add cold water to induce precipitation. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction of 4-Bromo-3-fluorobenzaldoxime

-

Setup: Charge an appropriate hydrogenation vessel with the dried oxime (1.0 eq) and a suitable catalyst (e.g., Raney Nickel or a Platinum-based catalyst) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent: Add an anhydrous solvent such as ethanol. Rationale: Anhydrous conditions are crucial to prevent side reactions and ensure high selectivity for the primary amine. [2]3. Reaction: Pressurize the vessel with hydrogen gas (H₂) to the required pressure (e.g., 50-100 psi) and stir vigorously at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by H₂ uptake and/or TLC/GC-MS analysis.

-

Workup: Once complete, carefully vent the H₂ and filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the solvent.

Step 3: Hydrochloride Salt Formation

-

Solution: Concentrate the filtrate from Step 2 under reduced pressure to obtain the crude free base amine.

-

Precipitation: Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Cool the solution in an ice bath.

-

Acidification: Slowly add a solution of anhydrous HCl in ether or isopropanol dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolation: Filter the resulting white solid, wash with cold anhydrous ether to remove any remaining impurities, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Confirming the identity, purity, and isomeric integrity of the final product is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure, while ¹⁹F NMR is particularly useful for verifying the fluorine's presence and position on the aromatic ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the parent ion, confirming the elemental composition.

-

Gas or Liquid Chromatography (GC/LC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) is employed to determine the purity of the compound and quantify any impurities, including regioisomers. The development of sensitive GC methods is crucial for separating the ten potential regioisomers of the precursor aldehyde, a principle that applies to the amine product as well. [3]* Certificate of Analysis (COA): Reputable suppliers provide a batch-specific COA that includes data from these analytical techniques to ensure quality and traceability.

Safety, Handling, and Storage

As with many halogenated aromatic amines, this compound should be handled with care.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with a definitive molecular weight of 240.50 g/mol , is more than a simple chemical. It is an enabling tool for medicinal chemists and material scientists. Its defined isomeric structure, coupled with the dual halogenation pattern, provides a unique combination of properties for creating novel molecules with tailored biological or physical characteristics. A thorough understanding of its synthesis, characterization, and handling is fundamental to leveraging its full potential in advanced research and development applications.

References

- Hohance. (4-broMo-3-fluorophenyl) MetanaMinehydrochloride.

- PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. National Center for Biotechnology Information.

- Google Patents. (US6340773B1) Preparation of halogenated primary amines.

- ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.

Sources

An In-depth Technical Guide to (4-Bromo-3-fluorophenyl)methanamine Hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features—a bromine atom, a fluorine atom, and a reactive aminomethyl group—provide a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. The strategic placement of the halogen atoms significantly influences the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the drug-like characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 1214342-53-6 | [Hohance][1] |

| Molecular Formula | C₇H₈BrClFN | [Hohance][1] |

| Molecular Weight | 240.50 g/mol | [Hohance][1] |

| Appearance | White to off-white powder | [Hohance][1] |

| Purity | Typically ≥97% | [Various commercial suppliers][2] |

| Storage | Room temperature, in a dry, well-ventilated place | [Various commercial suppliers][2] |

Chemical Structure and Reactivity

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 3-position, and a methanamine hydrochloride group at the 1-position.

The reactivity of this molecule is primarily dictated by three key features:

-

The Primary Amine: The aminomethyl group is a versatile functional handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation.

-

The Bromine Atom: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents at this position.

-

The Fluorine Atom: The electron-withdrawing nature of the fluorine atom influences the acidity of the N-H protons and the reactivity of the aromatic ring. It can also enhance metabolic stability and binding affinity of drug candidates by blocking potential sites of metabolism and participating in favorable interactions with target proteins.

Synthesis and Purification

The synthesis of this compound typically proceeds through a multi-step sequence starting from commercially available precursors. A common and efficient route involves the reduction of a nitrile intermediate.

Experimental Protocol: Synthesis of (4-Bromo-3-fluorophenyl)methanamine

This protocol describes a representative procedure for the reduction of 4-bromo-3-fluorobenzonitrile to the corresponding benzylamine. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-Bromo-3-fluorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF) or other suitable ether solvent

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diatomaceous earth

Step 1: Reduction of 4-Bromo-3-fluorobenzonitrile

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-bromo-3-fluorobenzonitrile in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting slurry through a pad of diatomaceous earth and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude (4-Bromo-3-fluorophenyl)methanamine as an oil.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude (4-Bromo-3-fluorophenyl)methanamine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash it with cold solvent, and dry it under vacuum to yield this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain the final product with high purity.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. Characteristic peaks would include N-H stretching vibrations from the ammonium group and C-H stretching from the aromatic and methylene groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the field of oncology and inflammatory diseases. Its utility stems from its ability to be incorporated into larger molecular scaffolds, where the bromo- and fluoro-substituted phenyl ring can occupy key binding pockets of target proteins.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The (4-bromo-3-fluorophenyl)methyl moiety can be found in the core structures of various kinase inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region or other allosteric sites of the kinase domain.

Patents for novel kinase inhibitors frequently disclose compounds that are derivatives of or synthesized from (4-bromo-3-fluorophenyl)methanamine, highlighting its importance in this therapeutic area.[1][3][4] For example, it can be used in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK), which is a validated target in B-cell malignancies.[4]

The presence of the bromine atom allows for further diversification of the molecule through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The fluorine atom can contribute to improved metabolic stability and potency, which are desirable properties for drug candidates.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in drug discovery. Its unique combination of reactive functional groups and the modulating effects of its halogen substituents make it a valuable tool for medicinal chemists. The synthetic routes to this compound are well-established, and its utility, particularly in the development of kinase inhibitors, is evident from the patent literature. As the demand for new and effective therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this compound is set to increase.

References

- Baker, T. M., Fyfe, M. C. T., Jones, G., & Thom, S. M. (2017). Kinase inhibitors (U.S. Patent No. 9,751,837 B2). U.S.

- Hohance. (n.d.). (4-broMo-3-fluorophenyl) MetanaMinehydrochloride.

- Kramer, S. (2018).

- (2022). Compounds useful as kinase inhibitors (U.S. Patent No. 12,220,401 B2). U.S.

- (2021). Polymorphs of a Kinase Inhibitor, Pharmaceutical Compositions Containing Such a Compound, Preparation Methods, and Applications (U.S. Patent Application No. 2022/0162214 A1). U.S.

- (2016). Compounds and compositions as protein kinase inhibitors (U.S. Patent No. 9,314,464 B2). U.S.

- (2002). Preparation of halogenated primary amines (U.S. Patent No. 6,340,773 B1). U.S.

- (2006). Gsk-3 inhibitors and uses thereof (European Patent No. EP 1653970 A2).

- (2006). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde (WIPO Patent No. WO 2006/135640 A2).

- (2011). Process for the preparation of 4-bromophenyl derivatives (U.S. Patent Application No. 2011/0155950 A1). U.S.

- (2018). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.

- (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC - PubMed Central.

- (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC - NIH.

- (n.d.).

- (2024). RSC Medicinal Chemistry. University of Cambridge.

- (2025). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry.

- (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

- (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH.

- (2013).

- (n.d.). This compound, min 97%, 1 gram. Strem Chemicals.

- (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride, 98%. Thermo Scientific Chemicals.

- (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR. Sigma-Aldrich.

- (n.d.). 4-Bromobenzylamine hydrochloride(26177-44-6) 1H NMR spectrum. ChemicalBook.

- (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride(202865-68-7) 1 H NMR. ChemicalBook.

- (n.d.). 1-(3-Bromo-4-fluorophenyl)methanamine hydrochloride. PubChem.

- (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. PubChem.

- (n.d.). Supporting Information for. The Royal Society of Chemistry.

- (n.d.).

- (n.d.). comparative analysis of synthesis methods for substituted benzylamines. Benchchem.

- (n.d.). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. Reaction conditions.

- (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.

- (n.d.).

- (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.

- (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar.

- (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor.

- (n.d.). Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed Central.

- (n.d.). Synthesis of 4-Bromo-3-chlorobenzyl bromide. PrepChem.com.

- (n.d.).

- (n.d.). The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors. Benchchem.

- (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- (n.d.). Supporting Information.

- (n.d.). Advanced drug development and manufacturing.

- (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- (n.d.). Pharmaceutical compositions.

- (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.

- (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

- 1. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US12220401B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

1H NMR spectrum of (4-Bromo-3-fluorophenyl)methanamine hydrochloride

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-Bromo-3-fluorophenyl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, presents a robust experimental protocol for data acquisition, and offers a detailed guide to spectral interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and educational resource for the structural elucidation of this and similar halogenated benzylamine derivatives.

Introduction: The Significance of Structural Verification

(4-Bromo-3-fluorophenyl)methanamine is a substituted benzylamine derivative, a structural motif frequently encountered in medicinal chemistry and materials science. The precise arrangement of the bromo and fluoro substituents on the aromatic ring, along with the protonated aminomethyl group, dictates the molecule's steric and electronic properties, which in turn influence its biological activity and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural confirmation of such small molecules. ¹H NMR, in particular, provides rich information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like this compound, a thorough ¹H NMR analysis is not merely a quality control checkpoint but a fundamental necessity to confirm regiospecificity and purity. The presence of the fluorine atom (¹⁹F, spin I = ½) introduces additional complexity and diagnostic utility through ¹H-¹⁹F spin-spin coupling.[1][2] This guide will systematically deconstruct these spectral features.

Theoretical Spectral Prediction

Before acquiring an experimental spectrum, a robust theoretical prediction provides a framework for interpretation. The expected ¹H NMR spectrum is governed by chemical shifts (δ), spin-spin coupling constants (J), and signal integration.

Molecular Structure and Proton Environments

The structure contains three distinct types of proton environments: aromatic (Ar-H), benzylic (-CH₂-), and ammonium (-NH₃⁺).

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Sample Preparation

Rationale for Solvent Choice: Amine hydrochloride salts often have poor solubility in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which effectively solvates the ionic salt. [3]Furthermore, the acidic -NH₃⁺ protons exchange slowly in DMSO, often allowing for their observation as a distinct, albeit broad, signal. [4] Step-by-Step Protocol:

-

Weighing: Accurately weigh 5-10 mg of this compound. [5]2. Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the sample vial. This volume ensures a sufficient sample depth of at least 4 cm in a standard 5 mm NMR tube. [6]3. Dissolution: Vortex the vial until the solid is completely dissolved. The solution should be transparent and free of any visible particles.

-

Filtration: Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the plug directly into a clean, dry 5 mm NMR tube. This critical step removes any particulate matter that can degrade spectral resolution by distorting the magnetic field homogeneity. [7]5. Capping: Cap the NMR tube to prevent contamination and solvent evaporation.

NMR Instrument Parameters (400 MHz Spectrometer)

Rationale for Parameter Choices: The chosen parameters represent a balance between achieving a good signal-to-noise ratio (S/N) and minimizing the experiment time. A sufficient relaxation delay (d1) is crucial for quantitative integration.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Standard high-field instrument providing good signal dispersion. |

| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |

| Acquisition Time (aq) | ~4 s | Ensures good digital resolution of the signals. |

| Relaxation Delay (d1) | 5 s | Allows for nearly complete T1 relaxation, ensuring accurate signal integration. |

| Number of Scans (ns) | 16-32 | Sufficient to achieve good S/N for a ~10 mg sample. |

| Spectral Width (sw) | 16 ppm | Covers the full expected range of proton chemical shifts. |

| Temperature | 298 K | Standard ambient temperature for routine analysis. |

Data Processing and Interpretation

After data acquisition, standard processing steps are applied:

-

Fourier Transformation (FT): Converts the time-domain signal (FID) to the frequency-domain spectrum.

-

Phasing: Corrects the phase of the signals to pure absorption mode.

-

Baseline Correction: Flattens the baseline of the spectrum.

-

Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm. [4]5. Integration: The area under each signal is integrated to determine the relative number of protons.

Interpreting the Spectrum:

The processed spectrum should be analyzed by comparing the observed signals to the predicted data table.

-

Step 1: Identify the broad singlet for the -NH₃⁺ protons (integral of 3H) and the sharp singlet for the benzylic -CH₂- protons (integral of 2H).

-

Step 2: Analyze the aromatic region (δ 7.0-8.5 ppm). Look for three distinct signals, each integrating to 1H.

-

Step 3: Use the multiplicities and coupling constants to assign the aromatic protons. The proton with the largest ¹H-¹⁹F coupling (³JHF) will be H-2. The proton with the characteristic ortho ¹H-¹H coupling (~7-9 Hz) but smaller ¹H-¹⁹F coupling will be H-5. The remaining complex multiplet will be H-6.

Caption: Key ¹H-¹H (solid) and ¹H-¹⁹F (dashed) coupling pathways in the aromatic ring.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing definitive confirmation of its structure. A systematic approach, beginning with theoretical prediction and followed by a meticulous experimental protocol, enables a confident interpretation of the complex spectral features arising from both ¹H-¹H and ¹H-¹⁹F couplings. This guide provides the necessary framework for researchers to successfully perform and interpret this analysis, ensuring the structural integrity of this valuable chemical entity.

References

- Quantitative ¹H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate.

- NMR Chemical Shifts. University of Puget Sound.

- Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. ACS Publications - The Journal of Organic Chemistry.

- Table of Characteristic Proton NMR Shifts. Michigan State University.

- Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health (NIH).

- NMR Sample Preparation. University of California, Santa Cruz.

- PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. University of Ottawa NMR Facility Blog.

- ¹H NMR Chemical Shift. Oregon State University.

- ¹H NMR Chemical Shifts. Organic Chemistry Data.

- Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.

- Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org.

- ¹H-NMR shift for protons adjacent to the amine group of benzylamine... ResearchGate.

- How to make an NMR sample. University of Durham.

- Supporting Information for "Star Polypeptides by N-Carboxyanhydride (NCA) Polymerization". Max Planck Institute of Colloids and Interfaces.

- 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.

- NMR Sample Preparation. University of Reading.

- Sample Preparation. University College London (UCL).

- ¹H–¹H Coupling in Proton NMR. ACD/Labs.

- NMR Spectroscopy of Benzene Derivatives. JoVE.

- NMR Coupling Constants. Iowa State University.

- Supporting Information. The Royal Society of Chemistry.

- Fluorine Coupling Constants. Progress in NMR Spectroscopy.

- ¹H-NMR of Cyclopropylamine HCl salt. Reddit.

- Predict ¹H proton NMR spectra. NMRDB.org.

- PROSPRE - ¹H NMR Predictor. PROSPRE.

- AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

- J-Coupling (Scalar). Chemistry LibreTexts.

- J-coupling. Wikipedia.

- Notes on NMR Solvents. University of Wisconsin-Madison.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Safe Handling of (4-Bromo-3-fluorophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs, featuring bromine and fluorine substitutions on the phenyl ring, are of significant interest to researchers aiming to modulate the pharmacological properties of lead compounds. The presence of halogens can influence factors such as metabolic stability, binding affinity, and lipophilicity, making this compound a key component in the synthesis of novel therapeutic agents, including PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies.

However, the same chemical properties that make this compound useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As a Senior Application Scientist, this guide is intended to provide a comprehensive, in-depth overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and practical laboratory experience. The focus here is not just on the "what" but the "why," ensuring that researchers can work with this compound effectively and safely.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. While a comprehensive experimental dataset for this compound is not widely published, data from suppliers and analogous structures provide critical insights.

| Property | Value | Source |

| CAS Number | 1214342-53-6 | [1][2] |

| Molecular Formula | C₇H₈BrClFN | [2][3] |

| Molecular Weight | 240.50 g/mol | [2][4] |

| Appearance | White powder | [2] |

| Purity | ≥99% | [2] |

Note: Specific experimental values for properties such as melting point, boiling point, and solubility are not consistently available in public literature. Researchers should consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is the first step in risk assessment and mitigation.[1][5]

GHS Hazard Statements:

-

H302: Harmful if swallowed. [1][5] This indicates acute oral toxicity.

-

H315: Causes skin irritation. [1][5] Direct contact with the skin can lead to inflammation and irritation.

-

H319: Causes serious eye irritation. [1][5] The compound can cause significant, potentially damaging, irritation upon contact with the eyes.

-

H335: May cause respiratory irritation. [1][5] Inhalation of the dust can irritate the respiratory tract.

Signal Word: Danger [1]

Pictograms:

The primary hazards associated with this compound are its irritant properties and acute oral toxicity. As a solid powder, the main routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion.

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered chemical irritants is a certified chemical fume hood.[6][7] All weighing and transfer operations involving this compound should be conducted within a fume hood to prevent the inhalation of airborne particles.[6][7] The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection and proper use of PPE are critical for preventing direct contact with the chemical.

| PPE Category | Item | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face and should be worn when there is a significant risk of splashing.[6][8] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this compound. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5] |

| Body Protection | Laboratory coat | A fully buttoned lab coat protects the skin and personal clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | For the quantities typically used in a research setting, working within a fume hood provides adequate respiratory protection. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] |

Causality in PPE Selection: The choice of PPE is directly dictated by the identified hazards. Safety goggles are essential due to the "serious eye irritation" classification. Chemical-resistant gloves are necessary to prevent "skin irritation." The use of a fume hood addresses the risk of "respiratory irritation" from inhaling the powder.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is fundamental to laboratory safety.

Handling

-

Work Area Preparation: Before starting any work, ensure the chemical fume hood is operational and the work area is clean and free of clutter.[6]

-

Aliquotting: Carefully weigh and transfer the required amount of the compound using appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.

-

General Hygiene: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the laboratory.[9] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5]

-

Location: Store in a designated area for hazardous chemicals, away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.[5] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |

Spill Cleanup Protocol

For a small spill of solid this compound:

-

Don appropriate PPE , including safety goggles, gloves, and a lab coat.[6][8]

-

Avoid generating dust. Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[6]

-

Contain and collect. Carefully sweep the material into a designated hazardous waste container using a brush and dustpan.[6]

-

Decontaminate the area. Wipe the spill area with a damp cloth or paper towels.

-

Dispose of all contaminated materials (paper towels, gloves, etc.) as hazardous waste.

-

Wash hands thoroughly after the cleanup is complete.

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]

Section 6: Reactivity and Disposal Considerations

Reactivity Profile

As a substituted benzylamine, the reactivity is influenced by the electronic effects of the bromo and fluoro substituents on the aromatic ring. It is generally stable under normal laboratory conditions but may react with strong oxidizing agents.

Upon thermal decomposition, halogenated organic compounds can release toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, and oxides of carbon and nitrogen.[10][11][12] Therefore, this compound should be protected from high heat.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste . Do not mix with non-halogenated waste.

-

Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Contact your EHS department for guidance on collection and disposal.

Section 7: Experimental Protocol: A Practical Application

The following is a representative, generalized protocol for the use of a substituted benzylamine in a synthetic chemistry context, incorporating the safety measures discussed. This is for illustrative purposes and should be adapted based on the specific reaction being performed.

Objective: Amide coupling reaction using this compound.

Materials:

-

This compound

-

Carboxylic acid

-

Coupling agent (e.g., HATU)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Appropriate workup and purification reagents

Procedure:

-

Preparation: In a certified chemical fume hood, set up a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Weighing: Wearing all required PPE, carefully weigh the this compound, carboxylic acid, and coupling agent in the fume hood.

-

Reaction Setup: To the reaction flask, add the carboxylic acid, this compound, and the anhydrous solvent.

-

Base Addition: Cool the reaction mixture in an ice bath and slowly add the organic base (DIPEA) dropwise. Rationale: The hydrochloride salt needs to be neutralized to the free amine for the reaction to proceed. This is often an exothermic process.

-

Coupling Agent Addition: Add the coupling agent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at the appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup and Purification: Once the reaction is complete, quench the reaction and perform an aqueous workup to extract the product. The organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by an appropriate method, such as column chromatography.

-

Waste Disposal: All aqueous and organic waste, as well as any contaminated solid materials, must be collected in the designated halogenated hazardous waste containers.

Diagrams

Safety and Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response Decision Tree

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. (4-broMo-3-fluorophenyl) MetanaMinehydrochloride-Products-Nootropics, OLED intermediates and Custom synthetic Expert | Hohance [hohance.com]

- 3. This compound | 1214342-53-6 [sigmaaldrich.com]

- 4. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. umdearborn.edu [umdearborn.edu]

- 7. ehss.syr.edu [ehss.syr.edu]

- 8. scribd.com [scribd.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. Research Portal [researchportal.murdoch.edu.au]

- 11. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 12. m.ciop.pl [m.ciop.pl]

A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Bromo-3-fluorobenzylamine HCl for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of modern drug discovery, the precise architecture of a molecule is paramount. Halogenated benzylamines serve as critical synthons—foundational units—for constructing complex Active Pharmaceutical Ingredients (APIs). Among these, 4-bromo-3-fluorobenzylamine Hydrochloride (HCl) has emerged as a key intermediate. Its unique substitution pattern, featuring both bromine and fluorine on the aromatic ring, offers medicinal chemists a versatile scaffold. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of molecular complexity, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.

However, the utility of this reagent is directly contingent on its purity and isomeric integrity. The presence of closely related regioisomers can introduce significant challenges in downstream synthesis and purification, potentially compromising the quality of the final API.[1] This guide provides a comprehensive technical overview for researchers and procurement specialists on sourcing, verifying, and safely handling commercial-grade 4-bromo-3-fluorobenzylamine HCl.

Chemical Identity: Navigating Isomeric Complexity

A primary challenge in sourcing this reagent is the potential for confusion with its isomers. The relative positions of the bromine and fluorine atoms are critical. The target compound, 4-bromo-3-fluorobenzylamine, must be distinguished from other common isomers like 3-bromo-4-fluorobenzylamine and 4-bromo-2-fluorobenzylamine. Misidentification can lead to the synthesis of an entirely incorrect molecule.

It is crucial to verify the identity using the Chemical Abstracts Service (CAS) number. However, be aware that different suppliers may list different CAS numbers, sometimes referring to the free base versus the hydrochloride salt, or even mis-assigning an isomer. Always cross-reference the CAS number with the chemical structure and IUPAC name.

Diagram 1: Key Isomers of Bromofluorobenzylamine

Caption: Plausible synthesis route and the introduction of critical regioisomeric impurities.

Recommended Protocol for Incoming Quality Control

Objective: To confirm the identity, purity, and isomeric integrity of a new batch of 4-bromo-3-fluorobenzylamine HCl.

Methodology:

-

Documentation Review:

-

Obtain the supplier's CoA and Safety Data Sheet (SDS).

-

Cross-reference the CAS number, molecular formula, and structure provided with internal databases and literature sources (e.g., PubChem). Note any discrepancies.

-

-

Physical Characterization:

-

Spectroscopic Confirmation (Identity):

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the substitution pattern.

-

Rationale: The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For the 4-bromo-3-fluoro structure, one would expect three distinct aromatic signals with specific splitting patterns (doublet, doublet of doublets, etc.) that can be predicted and verified.

-

Procedure: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire a standard ¹H NMR spectrum. Analyze the aromatic region (typically 7.0-8.0 ppm) to confirm the 1,2,4-trisubstitution pattern and compare it to a reference spectrum if available.

-

-

Mass Spectrometry (MS):

-

Rationale: To confirm the molecular weight of the free base.

-

Procedure: Prepare a dilute solution and analyze via Electrospray Ionization (ESI-MS). Look for the molecular ion peak corresponding to the free base (C₇H₇BrFN), noting the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

-

-

Purity Assessment (Quantification):

-

HPLC (High-Performance Liquid Chromatography):

-

Rationale: To quantify the main component and detect any impurities, including isomers. Isomers that are difficult to separate by crystallization can often be resolved chromatographically.

-

Procedure: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like TFA or formic acid). Use a UV detector. The goal is to achieve baseline separation of the main peak from any minor impurity peaks. The area percentage of the main peak provides the purity value.

-

-

GC-MS (Gas Chromatography-Mass Spectrometry):

-

Rationale: While HPLC is more common for salts, GC-MS (after conversion to the free base) is exceptionally powerful for separating volatile isomers, as demonstrated in the analysis of the aldehyde precursor. [1] * Procedure: Neutralize an aqueous solution of the sample and extract the free base into a suitable organic solvent (e.g., dichloromethane). Analyze the organic extract by GC-MS. This can provide excellent resolution of any regioisomeric amine impurities.

-

-

Safety, Handling, and Storage

Proper handling of 4-bromo-3-fluorobenzylamine HCl is crucial for laboratory safety. Information is derived from representative Safety Data Sheets (SDS).

| Hazard Category | GHS Pictogram | Precautionary Measures & Statements |